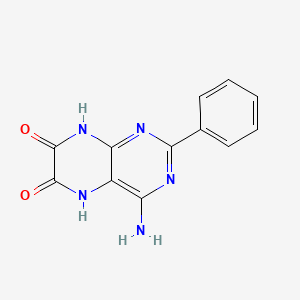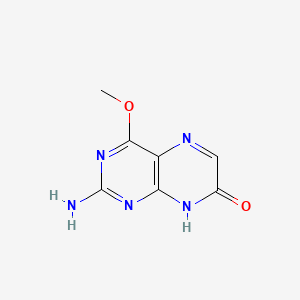
POLY(ETHYLENE OXIDE) 4-ARM SUCCINIMID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(ethylene oxide) 4-arm succinimid: is a multi-arm polymer derived from polyethylene oxide. This compound is characterized by its four-arm structure, each terminating in a succinimidyl group. This unique architecture allows for various applications, particularly in the field of drug delivery and biomedical engineering.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene oxide) 4-arm succinimid typically involves the ethoxylation of pentaerythritol, followed by the introduction of succinimidyl groups at the terminal ends. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired molecular weight and functionality.
Industrial Production Methods: In industrial settings, the production of poly(ethylene oxide) 4-arm succinimid involves large-scale ethoxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal conditions for polymerization. The final product is then purified and characterized to ensure it meets the required specifications.
化学反应分析
Types of Reactions: Poly(ethylene oxide) 4-arm succinimid undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl groups can react with amines to form stable amide bonds.
Hydrolysis: The succinimidyl groups can hydrolyze in the presence of water, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amide bonds.
Water: Used in hydrolysis reactions to convert succinimidyl groups to carboxylic acids.
Major Products:
Amide Bonds: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of succinimidyl groups.
科学研究应用
Poly(ethylene oxide) 4-arm succinimid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a carrier for drug molecules, allowing for controlled release and targeted delivery.
Biomedical Engineering: Utilized in the development of hydrogels for tissue engineering and regenerative medicine.
Surface Modification: Applied to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption.
作用机制
The mechanism of action of poly(ethylene oxide) 4-arm succinimid involves its ability to form stable amide bonds with amines. This property is particularly useful in drug delivery systems, where the polymer can be conjugated with drug molecules to enhance their stability and bioavailability. The succinimidyl groups also facilitate the formation of hydrogels, which can be used for controlled drug release and tissue engineering applications.
相似化合物的比较
Poly(ethylene oxide) 4-arm amine terminated: Similar structure but with amine groups at the terminal ends.
Poly(ethylene oxide) 4-arm succinimidyl glutarate terminated: Similar structure but with succinimidyl glutarate groups at the terminal ends.
Uniqueness: Poly(ethylene oxide) 4-arm succinimid is unique due to its succinimidyl termination, which allows for specific reactions with amines. This makes it particularly useful in applications requiring stable amide bond formation, such as drug delivery and surface modification.
属性
CAS 编号 |
154467-38-6 |
|---|---|
分子式 |
C20H24N2O12 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxyethyl] pentanedioate |
InChI |
InChI=1S/C20H24N2O12/c23-13-7-8-14(24)21(13)33-19(29)5-1-3-17(27)31-11-12-32-18(28)4-2-6-20(30)34-22-15(25)9-10-16(22)26/h1-12H2 |
InChI 键 |
WJCAMVYMYKZYJM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCCOC(=O)CCCC(=O)ON2C(=O)CCC2=O |
相关CAS编号 |
154467-38-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1176149.png)



